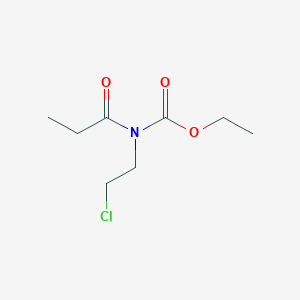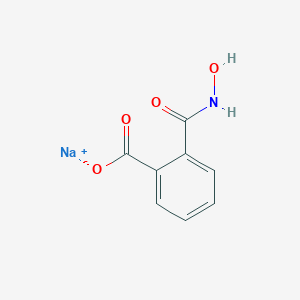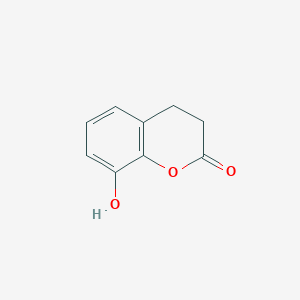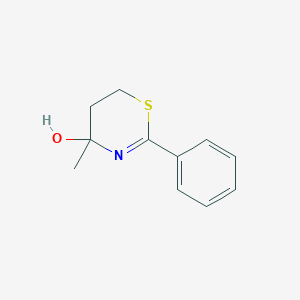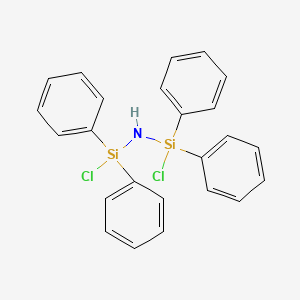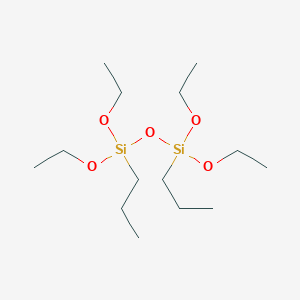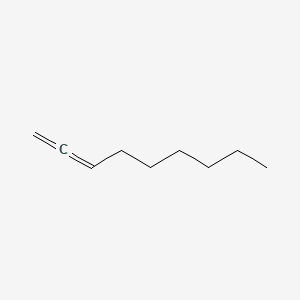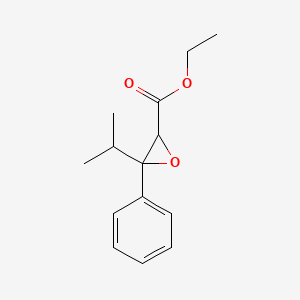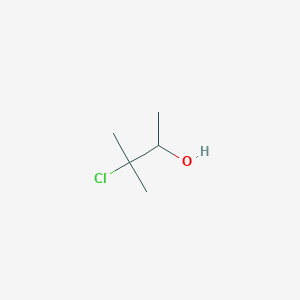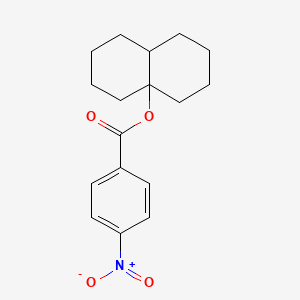![molecular formula C17H24ClN B14712558 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine CAS No. 22905-02-8](/img/structure/B14712558.png)
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine is a chemical compound belonging to the class of arylcyclohexylamines It is characterized by a cyclohexyl ring substituted with a 4-chlorophenyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylmagnesium bromide, followed by the addition of piperidine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The process involves:
Formation of Grignard Reagent: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether.
Nucleophilic Substitution: The Grignard reagent reacts with 4-chlorobenzyl chloride to form 1-(4-chlorophenyl)cyclohexane.
Addition of Piperidine: The final step involves the addition of piperidine to the intermediate product to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine is part of the arylcyclohexylamine family, which includes compounds like phencyclidine (PCP) and ketamine. Compared to these compounds, this compound exhibits unique properties:
Phencyclidine (PCP): Similar in structure but with different substituents, leading to variations in pharmacological effects.
Ketamine: Another NMDA receptor antagonist with a different substitution pattern, resulting in distinct therapeutic applications.
Comparison with Similar Compounds
- Phencyclidine (PCP)
- Ketamine
- 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine
- 1-[1-(4-Methylphenyl)cyclohexyl]piperidine
Properties
CAS No. |
22905-02-8 |
|---|---|
Molecular Formula |
C17H24ClN |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C17H24ClN/c18-16-9-7-15(8-10-16)17(11-3-1-4-12-17)19-13-5-2-6-14-19/h7-10H,1-6,11-14H2 |
InChI Key |
GEAGGQGHNGZQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


